molecular formula C14H15NO3 B13373959 N-[(5-phenyl-2-furyl)methyl]-beta-alanine

N-[(5-phenyl-2-furyl)methyl]-beta-alanine

Cat. No.: B13373959
M. Wt: 245.27 g/mol
InChI Key: CUUWUZNUHLVJAO-UHFFFAOYSA-N
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Description

N-[(5-phenyl-2-furyl)methyl]-beta-alanine is an organic compound that features a furan ring substituted with a phenyl group and a beta-alanine moiety

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-[(5-phenylfuran-2-yl)methylamino]propanoic acid

InChI

InChI=1S/C14H15NO3/c16-14(17)8-9-15-10-12-6-7-13(18-12)11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,16,17)

InChI Key

CUUWUZNUHLVJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-2-furyl)methyl]-beta-alanine typically involves the reaction of 5-phenyl-2-furylmethanol with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-2-furyl)methyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-phenyl-2-furyl)methyl]-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • 2,5-diphenyl-1,3-oxazoline compounds
  • 2-acetyl-5-methylfuran

Uniqueness

N-[(5-phenyl-2-furyl)methyl]-beta-alanine stands out due to its unique combination of a furan ring and a beta-alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[(5-phenyl-2-furyl)methyl]-beta-alanine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources.

Chemical Structure and Properties

This compound is a derivative of beta-alanine featuring a furan ring substituted with a phenyl group. The presence of the furan moiety is significant as it is known to confer various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing furan derivatives. For instance, aminophosphonates derived from furan have shown notable cytotoxic effects against various cancer cell lines. In one study, aminophosphonates demonstrated significant antiproliferative activity against colorectal cancer cell lines HCT116 and HT29, with varying degrees of efficacy depending on the structural modifications made to the furan ring .

Table 1: Anticancer Activity of Furan Derivatives

CompoundCell LineIC50 (µM)Activity Description
This compoundHeLaTBDPotential cytotoxic activity
Furan-containing aminophosphonatesHCT11615Significant antiproliferative effect
Furan derivativesHT2920Moderate cytotoxicity

Antimicrobial Activity

Furan derivatives are also recognized for their antimicrobial properties. Research indicates that compounds like this compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited. The general trend in furan-containing compounds suggests a promising avenue for developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through DNA fragmentation and activation of reactive oxygen species (ROS), similar to other furan derivatives .

Case Studies

  • Cytotoxicity Assessment : A study involving the evaluation of various furan derivatives against HeLa and MCF7 cell lines demonstrated that these compounds could induce significant cytotoxicity. The assessment utilized the MTT assay to determine cell viability, revealing that certain modifications to the furan structure enhanced anticancer activity .
  • Antimicrobial Efficacy : In a comparative study, several furan derivatives were tested for their antimicrobial properties against common pathogens. The results indicated that structural variations significantly influenced their effectiveness, suggesting that this compound could be optimized for enhanced activity .

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